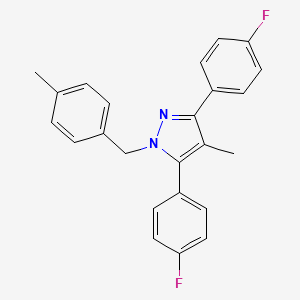
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the fluorophenyl groups: This step involves the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.
Addition of the methylbenzyl group: This can be accomplished through a nucleophilic substitution reaction using a suitable benzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a reduction in inflammatory responses or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share a similar structure but with trifluoromethyl groups instead of fluorophenyl groups.
4-methyl-1-benzylpyrazoles: These compounds have a similar pyrazole core but with different substituents.
Uniqueness
3,5-bis(4-fluorophenyl)-4-methyl-1-(4-methylbenzyl)-1H-pyrazole is unique due to the presence of both fluorophenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C24H20F2N2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-4-methyl-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C24H20F2N2/c1-16-3-5-18(6-4-16)15-28-24(20-9-13-22(26)14-10-20)17(2)23(27-28)19-7-11-21(25)12-8-19/h3-14H,15H2,1-2H3 |
InChI Key |
LESLNUAYWNYXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















